molecular formula C9H10FNO2 B1412753 N-Ethyl-3-fluoro-5-hydroxybenzamide CAS No. 1881320-67-7

N-Ethyl-3-fluoro-5-hydroxybenzamide

Cat. No. B1412753
CAS RN: 1881320-67-7
M. Wt: 183.18 g/mol
InChI Key: UPUPOQPJXBEBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-3-fluoro-5-hydroxybenzamide is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . It is used for research purposes.

Scientific Research Applications

Imaging and Diagnostic Applications

Compounds like [(18)F]p-MPPF, which share a structural resemblance with N-Ethyl-3-fluoro-5-hydroxybenzamide, have been extensively used in Positron Emission Tomography (PET) imaging to study the serotonergic neurotransmission system. These studies encompass chemistry, radiochemistry, animal data with autoradiography and PET, human data with PET, toxicity, and metabolism analyses. For instance, [(18)F]p-MPPF has been utilized for quantitative imaging of 5-HT(1A) receptors in healthy volunteers, providing valuable data on serotonin receptor distribution and function in the human brain (Plenevaux et al., 2000).

Antitumor and Anticancer Research

Compounds containing fluorine and hydroxy groups have been synthesized and tested for their antitumor activity. For example, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cell lines, suggesting a potential pathway for this compound in cancer research. These compounds' synthesis and in vitro antitumor activity tests highlight their relevance in developing new anticancer therapies (Xiong et al., 2009).

Synthesis of Biologically Active Compounds

Research into the synthesis and characterization of novel benzamide derivatives with potential biological activities has been a fertile ground for scientific investigation. Studies aiming to obtain compounds with specific structures, such as o-hydroxybenzamide, and their subsequent testing for biological activity, underpin the importance of structural modification in discovering new therapeutic agents. Such research efforts shed light on the methodological approaches that could be applied to this compound to explore its potential applications (Ienascu et al., 2009).

Exploration of Antioxidant Properties

The synthesis of sterically hindered phenols and their evaluation as potential antioxidants represent another area where this compound could find application. By synthesizing and characterizing compounds with specific substituents and evaluating their ability to form hydrogen bonds, researchers can assess their antioxidant activity, providing a framework for investigating the antioxidant potential of this compound (Storozhok et al., 2013).

properties

IUPAC Name

N-ethyl-3-fluoro-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-11-9(13)6-3-7(10)5-8(12)4-6/h3-5,12H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUPOQPJXBEBDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.